

## **CGS 15435: A Comprehensive Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CGS 15435 is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. Developed by Ciba-Geigy, this compound, chemically identified as 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid HCl, has demonstrated significant promise in preclinical studies due to its long-lasting in vivo activity. This document provides a detailed overview of the discovery, history, pharmacology, and experimental protocols associated with CGS 15435, intended to serve as a comprehensive resource for researchers and drug development professionals.

## **Discovery and History**

**CGS 15435** was first described in a 1987 publication in the European Journal of Pharmacology by researchers at Ciba-Geigy Pharmaceuticals.[1] The development of **CGS 15435** was part of a broader effort to identify selective inhibitors of thromboxane synthase, a key enzyme in the arachidonic acid cascade responsible for the production of the potent vasoconstrictor and platelet aggregator, thromboxane A2. The aim was to create a compound with a prolonged duration of action, making it suitable for chronic therapeutic use in conditions with pathological TXA2 involvement.

## **Chemical Properties**



| Property          | Value                                                       |
|-------------------|-------------------------------------------------------------|
| Chemical Name     | 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic<br>acid HCl |
| CAS Number        | 95853-92-2                                                  |
| Molecular Formula | C20H21CIN2O2                                                |
| Molecular Weight  | 356.85 g/mol                                                |

## **Pharmacological Profile**

**CGS 15435** is characterized by its high potency and remarkable selectivity as a thromboxane A2 synthase inhibitor.

## **In Vitro Activity**

The in vitro inhibitory activity of **CGS 15435** has been assessed against several enzymes in the arachidonic acid pathway.[1][2]

| Enzyme                                    | IC <sub>50</sub> | Selectivity vs. TXA2<br>Synthase |
|-------------------------------------------|------------------|----------------------------------|
| Thromboxane A2 (TXA2)<br>Synthase         | 1 nM             | -                                |
| Cyclooxygenase                            | 1200 μΜ          | 1,200,000-fold                   |
| Prostacyclin (PGI <sub>2</sub> ) Synthase | 90 μΜ            | 90,000-fold                      |
| 5-Lipoxygenase                            | 60 μΜ            | 60,000-fold                      |

## **In Vivo Activity**

Preclinical in vivo studies have highlighted the long duration of action of CGS 15435.



| Species                      | Dose        | Route | Effect on<br>Serum TXB <sub>2</sub>             | Duration of<br>Significant<br>Inhibition | Reference |
|------------------------------|-------------|-------|-------------------------------------------------|------------------------------------------|-----------|
| Beagle<br>(conscious)        | 3 mg/kg     | p.o.  | 95%<br>inhibition at 1<br>hour                  | 24 hours                                 | [1]       |
| Rabbit<br>(anesthetized<br>) | 8.6 μmol/kg | i.v.  | Prevention of arachidonic acid-induced increase | 24 hours                                 | [1]       |

## **Signaling Pathway**

**CGS 15435** exerts its effect by specifically inhibiting thromboxane A2 synthase, a key enzyme in the eicosanoid signaling pathway. This inhibition leads to a reduction in the production of thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.



Click to download full resolution via product page

Caption: Inhibition of the Thromboxane A2 Synthesis Pathway by **CGS 15435**.

## Experimental Protocols In Vivo Inhibition of Serum Thromboxane B<sub>2</sub> in Beagles

This protocol is based on the methodology described by Olson et al. (1987).[1]





Click to download full resolution via product page

Caption: Workflow for In Vivo Thromboxane B2 Inhibition Study in Beagles.

#### Methodology:

- Conscious beagles are administered a single oral dose of 3 mg/kg CGS 15435.
- Blood samples are collected at baseline (pre-dose) and at 1, 4, 6, 12, and 24 hours postadministration.



- Serum is separated from the collected blood samples.
- Serum levels of thromboxane B<sub>2</sub> (a stable metabolite of TXA2) are quantified using a specific radioimmunoassay.
- The percentage inhibition of TXB<sub>2</sub> formation is calculated by comparing the post-dose levels to the baseline levels.

# Arachidonic Acid-Induced Thrombotic Sudden Death in Rabbits

This protocol is adapted from the study by Olson et al. (1987).[1]



Click to download full resolution via product page



Caption: Workflow for Arachidonic Acid-Induced Thrombosis Model in Rabbits.

#### Methodology:

- Rabbits are anesthetized.
- A treatment group receives an intravenous administration of 8.6 μmol/kg CGS 15435 either
  15 minutes (0.25 hours) or 24 hours prior to the arachidonic acid challenge.
- Thrombotic sudden death is induced by an intravenous injection of 0.75 mg/kg arachidonic acid.
- Survival rates and changes in platelet counts are monitored and compared between the
  CGS 15435-treated group and a vehicle-treated control group.

## **Synthesis**

While the seminal publication by Olson et al. (1987) does not provide the synthesis protocol for **CGS 15435**, the chemical name, 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid, suggests a synthetic route likely involving the alkylation of a 5-chloro-1-methyl-2-(3-pyridyl)-indole precursor at the 3-position with a suitable hexanoic acid derivative. A plausible, though not definitively published, synthetic pathway is outlined below.



Click to download full resolution via product page

Caption: Plausible Synthetic Route for CGS 15435.

### Conclusion

**CGS 15435** is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase with a notably long duration of action in preclinical models. Its discovery provided a valuable



tool for investigating the role of thromboxane A2 in various physiological and pathological processes. This technical guide consolidates the available information on **CGS 15435**, offering a foundation for further research and development efforts in areas where inhibition of thromboxane A2 synthesis is a therapeutic goal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CGS 15435A, a thromboxane synthetase inhibitor with an extended duration of action: a comparison with dazoxiben PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CGS 15435: A Comprehensive Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571782#cgs-15435-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com